molecular formula C18H26N2O4S2 B2976898 methyl 4-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate CAS No. 2034209-18-0

methyl 4-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate

Cat. No.: B2976898
CAS No.: 2034209-18-0
M. Wt: 398.54
InChI Key: KEGCCPPXHGUWEF-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate is a complex organic compound that features a benzoate ester linked to a diazepane ring, which is further substituted with a thianyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate typically involves multi-step organic reactions. One common route starts with the preparation of the diazepane ring, which is then functionalized with a thianyl group. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of methyl 4-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate involves its interaction with specific molecular targets. The thianyl group can form hydrogen bonds with biological macromolecules, while the diazepane ring can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thianyl group and a diazepane ring allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

methyl 4-[[4-(thian-4-yl)-1,4-diazepan-1-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S2/c1-24-18(21)15-3-5-17(6-4-15)26(22,23)20-10-2-9-19(11-12-20)16-7-13-25-14-8-16/h3-6,16H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGCCPPXHGUWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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